(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

Catalog No.
S760166
CAS No.
499995-74-3
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)prop...

CAS Number

499995-74-3

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

IUPAC Name

(3S)-3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

WWDMSBGBNGEQDH-LBPRGKRZSA-N

SMILES

CC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC1=CC=CC=C1[C@H](CC(=O)O)NC(=O)OC(C)(C)C

Peptide Synthesis:

The presence of the Boc protecting group and the amino acid backbone signifies potential utility in peptide synthesis. The Boc group is a commonly employed protecting group for the amine functionality in peptides, allowing for selective modification and chain elongation during peptide synthesis.

Medicinal Chemistry:

The o-tolyl moiety can be considered a bioisostere of the phenyl group, which is frequently found in bioactive molecules. Bioisosteres are molecules with similar shapes and properties that can be used to replace each other in drug design. Therefore, (S)-Boc-β-Otpa could serve as a starting material for the development of novel drug candidates with potential therapeutic applications.

(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is an amino acid derivative characterized by a chiral center at the alpha carbon, which is a common feature in biologically active compounds. The compound contains a tert-butoxycarbonyl group, which serves as a protective group for the amino functionality, enhancing its stability during synthesis and manipulation. The o-tolyl group contributes to the compound's lipophilicity and potential interaction with biological targets. Its molecular formula is C15H21NO3, and it has a molecular weight of approximately 263.34 g/mol.

As this compound is likely an intermediate in peptide synthesis, it does not have a specific biological mechanism of action. Its purpose is to be incorporated into a larger peptide molecule, which would then have its own unique mechanism of action depending on its sequence and function.

  • Potential irritant: Carboxylic acids can be irritants to skin and eyes.
  • Potential respiratory irritant: The compound may be irritating to the respiratory system if inhaled.
  • Standard laboratory practices: It is recommended to handle this compound with standard laboratory practices, including wearing gloves, safety glasses, and working in a fume hood.
Typical of amino acids:

  • Peptide Bond Formation: It can react with carboxylic acids or other amino acids to form peptides through condensation reactions.
  • Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic or basic conditions, regenerating the free amine.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in various substitution reactions, particularly with electrophiles.

These reactions are crucial for its application in peptide synthesis and medicinal chemistry.

(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid exhibits biological activity primarily due to its structural similarity to natural amino acids. It may function as a substrate or inhibitor for various enzymes. Studies indicate that modifications on the amino acid backbone can significantly alter binding affinities and biological responses, emphasizing the importance of structure-activity relationships in drug development .

Several methods exist for synthesizing (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid:

  • Starting from o-Toluidine: The synthesis begins with o-toluidine, which undergoes acylation followed by reduction to introduce the amino group.
  • Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base to yield the protected amino acid.
  • Final Steps: The final compound is obtained through selective hydrolysis and purification processes.

These methods allow for high yields and purity, essential for pharmaceutical applications.

(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid has several applications:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins, particularly in research and therapeutic contexts.
  • Drug Development: Its derivatives may be explored for their potential as enzyme inhibitors or receptor modulators in various diseases.
  • Biochemical Research: Used in studies investigating structure-activity relationships and metabolic pathways.

Interaction studies of (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid with biological targets reveal insights into its pharmacological potential. Techniques such as molecular docking and surface plasmon resonance are employed to assess binding affinities with enzymes or receptors. These studies often highlight how minor structural changes can lead to significant variations in biological activity, underscoring the importance of detailed interaction analysis in drug design .

Several compounds share structural features with (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
(S)-2-Amino-3-(o-tolyl)propanoic acidSimilar backbone without protective groupDirectly involved in neurotransmitter synthesis
(R)-3-(tert-Butoxycarbonyl)amino-3-(p-tolyl)propanoic acidDifferent aromatic substitutionPotentially different biological activities due to stereochemistry
(S)-4-Amino-2-methylphenyl propanoic acidDifferent functional groupsVariations in solubility and interaction profiles

These compounds illustrate how variations in substituents and stereochemistry can lead to distinct biological activities while retaining similar core structures.

XLogP3

2.3

Wikipedia

Boc-2-Methyl-D-beta-phenylalanine

Dates

Modify: 2023-08-15

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